3,3-Dimethylbutan-2-yl propyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbutan-2-yl propyl methylphosphonate is an organophosphorus compound Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yl propyl methylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethylbutan-2-yl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbutan-2-yl propyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of pesticides, plasticizers, and flame retardants.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbutan-2-yl propyl methylphosphonate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include the inhibition of acetylcholinesterase, which plays a crucial role in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl methylphosphonate
- Isopropyl methylphosphonofluoridate
- Sarin (GB)
- Tabun (GA)
- Soman (GD)
- Ethyl-S-dimethylaminoethyl methylphosphonothiolate (VX)
Uniqueness
3,3-Dimethylbutan-2-yl propyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
90550-49-5 |
---|---|
Molekularformel |
C10H23O3P |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[methyl(propoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-7-8-12-14(6,11)13-9(2)10(3,4)5/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
BPDZFECXYZZHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C)OC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.